4'-Nitro-[1,1'-biphenyl]-2-amine

Nitric oxide synthase inhibition iNOS selectivity Inflammation target profiling

Select 4'-Nitro-[1,1'-biphenyl]-2-amine for its unique ortho-amino/para'-nitro regiochemistry delivering potent, isoform-selective iNOS inhibition (EC50 9 nM, >250-fold over nNOS, >11,000-fold over eNOS). Unlike para-amino isomers or nitro-only analogs, this scaffold enables amine-specific Pd-catalyzed cross-couplings, nucleophilic aromatic substitution, and clean reduction via the activated iron method (Jenkins-Booth procedure) without chlorinated byproducts. Boiling point of 385.6°C ensures condensed-phase integrity in solvent-free and high-temperature protocols where lower-boiling alternatives volatilize. For inflammation target validation and advanced heterocyclic synthesis requiring a functional amino handle.

Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
CAS No. 6272-52-2
Cat. No. B1594429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Nitro-[1,1'-biphenyl]-2-amine
CAS6272-52-2
Molecular FormulaC12H10N2O2
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=C(C=C2)[N+](=O)[O-])N
InChIInChI=1S/C12H10N2O2/c13-12-4-2-1-3-11(12)9-5-7-10(8-6-9)14(15)16/h1-8H,13H2
InChIKeyAMBSXARSPPODRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Nitro-[1,1'-biphenyl]-2-amine (CAS 6272-52-2) for Scientific Procurement: Identity and Basic Characterization


4'-Nitro-[1,1'-biphenyl]-2-amine (CAS 6272-52-2), also known as 2-amino-4'-nitrobiphenyl or 2-(4-nitrophenyl)aniline, is a nitro-substituted biphenyl amine with the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol [1]. The compound features an ortho-amino group and a para'-nitro group on the biphenyl scaffold, creating a distinctive push-pull electronic architecture. This structural arrangement confers a specific LogP profile (ranging from 2.7 to 3.95 depending on calculation method) [2] and enables selective reactivity at both the amino and nitro functionalities [3]. As an NSC-designated compound (NSC 30863) submitted to the National Cancer Institute for testing , it represents a specialized research intermediate with a well-defined chemical identity rather than a commodity reagent.

Why Generic Nitrobiphenyls Cannot Substitute for 4'-Nitro-[1,1'-biphenyl]-2-amine in Critical Applications


Substitution of 4'-Nitro-[1,1'-biphenyl]-2-amine with seemingly similar nitrobiphenyl analogs introduces quantifiable performance deviations that directly compromise experimental outcomes. The compound's specific ortho-amino/para'-nitro regiochemistry is non-interchangeable: positional isomers such as 4'-nitro-[1,1'-biphenyl]-4-amine (para-amino/para'-nitro) exhibit fundamentally different electronic distributions and biological target engagement [1]. Furthermore, analogs lacking the ortho-amino group (e.g., 4-nitrobiphenyl) cannot undergo the amine-specific derivatization reactions that constitute the primary utility of this compound [2]. Even closely related compounds like 4-amino-4'-nitrobiphenyl (CAS 1211-40-1) present reversed amine positioning, altering both cross-coupling regioselectivity and hydrogen-bonding capacity in downstream products . The quantitative evidence below demonstrates that these structural variations translate directly into measurable differences in enzyme inhibition selectivity, thermal processing windows, and synthetic yield outcomes.

Quantitative Differentiation Evidence for 4'-Nitro-[1,1'-biphenyl]-2-amine: Head-to-Head Comparisons


iNOS Selectivity: 256-Fold Discrimination Against nNOS and >11,000-Fold Against eNOS

4'-Nitro-[1,1'-biphenyl]-2-amine exhibits potent inhibition of human inducible nitric oxide synthase (iNOS) with an EC50 of 9 nM, while demonstrating markedly reduced activity against the constitutively expressed neuronal (nNOS) and endothelial (eNOS) isoforms [1]. This selectivity profile is directly linked to the compound's specific ortho-amino/para'-nitro substitution pattern; alternative regioisomers or analogs with different substitution would alter this target engagement. The compound provides 256-fold selectivity for iNOS over nNOS (EC50 2.30E+3 nM) and >11,000-fold selectivity over eNOS (EC50 >1.00E+5 nM) when tested in HEK293 cells expressing each respective human isoform [1].

Nitric oxide synthase inhibition iNOS selectivity Inflammation target profiling Enzyme isoform discrimination

Boiling Point Comparison: Elevated Thermal Processing Window Versus Positional Isomer

4'-Nitro-[1,1'-biphenyl]-2-amine (CAS 6272-52-2) exhibits a boiling point of 385.6±17.0 °C at 760 mmHg [1]. In direct comparison, the positional isomer 2'-Nitro-[1,1'-biphenyl]-4-amine (CAS 1140-28-9), which bears the nitro group ortho to the biphenyl linkage rather than para, displays a lower boiling point of 373.4±17.0 °C at 760 mmHg [2]. This 12.2 °C difference in boiling point reflects the distinct intermolecular interactions arising from the different substitution patterns, with the para'-nitro configuration of the target compound promoting more favorable packing and higher thermal energy requirements for vaporization.

Thermal stability Purification parameters Process chemistry Distillation compatibility

Nitro Reduction Application: Activated Iron Method Yields Aminobiphenyls Without Chlorinated Byproducts

The reduction of 4'-Nitro-[1,1'-biphenyl]-2-amine and its analogs using the activated iron method (Jenkins, McCullough, and Booth procedure) proceeds to the corresponding aminobiphenyls [1]. This method has been demonstrated successful for the reduction of both 2-nitrobiphenyl and 4-nitrobiphenyl scaffolds [1]. A key differentiator of this approach versus alternative reduction protocols is that undesired chlorinated byproducts—which frequently arise when employing certain other reduction methods—are not formed via side reactions [1]. This provides a cleaner product profile and simplified purification workflow.

Nitro reduction Aminobiphenyl synthesis Green chemistry Byproduct control

Ortho-Amino Group Enables Post-Functionalization via Nucleophilic Aromatic Substitution

The ortho-amino group in 4'-Nitro-[1,1'-biphenyl]-2-amine serves as a versatile handle for nucleophilic aromatic substitution reactions, enabling the introduction of diverse substituents at the amino position . In contrast, 4-nitrobiphenyl (CAS 92-93-3), which lacks the amino functionality entirely, cannot undergo amine-directed derivatization and is limited to electrophilic aromatic substitution or nitro-group transformations [1]. Similarly, 4-amino-4'-nitrobiphenyl (CAS 1211-40-1) positions the amino group para to the biphenyl linkage rather than ortho, altering the electronic environment and steric accessibility of the reactive center. The ortho-amino configuration in the target compound places the nucleophilic nitrogen in closer proximity to the biphenyl axis, modulating its reactivity profile for specific coupling partners.

Nucleophilic aromatic substitution Amine derivatization Building block versatility Medicinal chemistry

LogP Range and PSA Values: Differentiated Physicochemical Profile for Separation and Formulation

4'-Nitro-[1,1'-biphenyl]-2-amine exhibits a calculated LogP value of 2.7 (XlogP) to 3.95 (experimental) [1][2], with a polar surface area (PSA) of 71.84 Ų [1]. By comparison, the fully reduced analog [1,1'-biphenyl]-2,4'-diamine (the product of complete nitro group reduction) would exhibit substantially different hydrophilicity with lower LogP and increased PSA due to the additional amino group. The 4-amino-4'-nitrobiphenyl isomer (CAS 1211-40-1) demonstrates a different electronic distribution that affects its chromatographic retention time in reverse-phase HPLC separations [3]. The specific LogP range of the target compound positions it in a moderate lipophilicity window suitable for both organic synthesis applications and biological membrane permeability studies without excessive hydrophobicity.

Lipophilicity Chromatographic behavior Bioavailability prediction Formulation development

Procurement-Driven Application Scenarios for 4'-Nitro-[1,1'-biphenyl]-2-amine Based on Quantitative Evidence


Selective iNOS Inhibitor Screening and Pharmacological Profiling

Procure 4'-Nitro-[1,1'-biphenyl]-2-amine when designing experiments requiring potent iNOS inhibition (EC50 9 nM) with >250-fold selectivity over nNOS and >11,000-fold selectivity over eNOS [1]. This compound is specifically indicated for inflammation target validation studies where discrimination among NOS isoforms is critical to data interpretation. Substituting generic nitrobiphenyls lacking the ortho-amino/para'-nitro configuration would compromise the isoform selectivity profile central to experimental objectives.

Thermally Demanding Synthesis Requiring Elevated Boiling Point Compounds

Select this compound for synthetic protocols conducted at elevated temperatures where lower-boiling alternatives would risk volatilization loss. With a boiling point of 385.6±17.0 °C at 760 mmHg [2]—12.2 °C higher than the positional isomer 2'-Nitro-[1,1'-biphenyl]-4-amine—the target compound maintains condensed-phase integrity across a wider range of reaction conditions. This property is particularly relevant for solvent-free reactions, high-temperature cross-couplings, and distillation-based purification workflows.

Clean Nitro Reduction to Aminobiphenyls Using Activated Iron Protocol

Procure this compound for reduction applications employing the activated iron method (Jenkins, McCullough, and Booth procedure) [3]. This method eliminates chlorinated byproduct formation—a documented issue with alternative reduction protocols—thereby streamlining downstream purification. The compound's nitro group is amenable to this reduction pathway, providing a cost-effective and operationally simple route to the corresponding aminobiphenyl derivative.

Amine-Functionalized Building Block for Cross-Coupling and Derivatization

Use 4'-Nitro-[1,1'-biphenyl]-2-amine as an intermediate when downstream products require an amino handle for further functionalization . The ortho-amino group enables nucleophilic aromatic substitution and participation in Pd-catalyzed cross-coupling reactions. Simpler analogs lacking the amino group (e.g., 4-nitrobiphenyl) cannot fulfill this role, while para-amino isomers present different reactivity profiles that may not align with specific synthetic route requirements.

Technical Documentation Hub

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